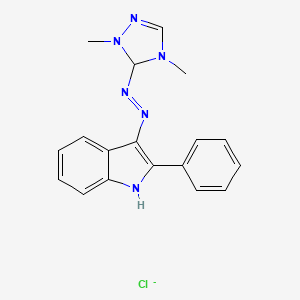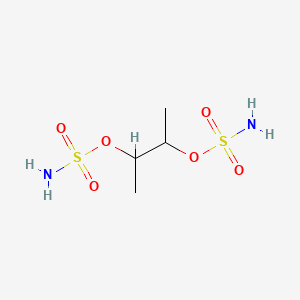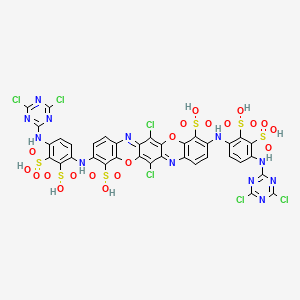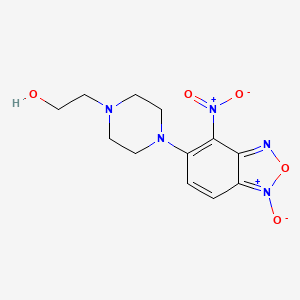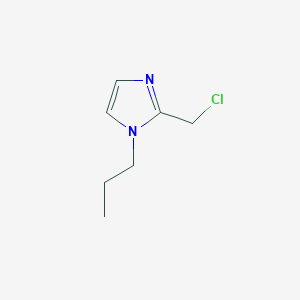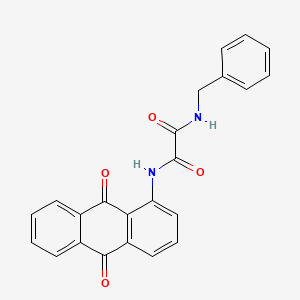![molecular formula C6H5N3O2 B13789513 (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide is an organic compound with a unique structure that includes a cyano group, a propynyl group, and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide typically involves the reaction of cyanoacetamide with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxime functionality can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide: shares similarities with other cyanoacetamide derivatives and oxime compounds.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different applications.
Uniqueness
- The presence of both a cyano group and an oxime functionality in this compound makes it unique compared to other similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-prop-2-ynoxyethanimidoyl cyanide |
InChI |
InChI=1S/C6H5N3O2/c1-2-3-11-9-5(4-7)6(8)10/h1H,3H2,(H2,8,10)/b9-5+ |
InChI Key |
YFQZAEFPICDATH-WEVVVXLNSA-N |
Isomeric SMILES |
C#CCO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C#CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



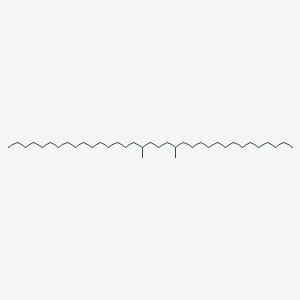
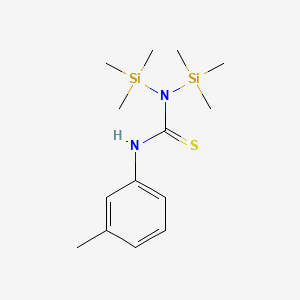
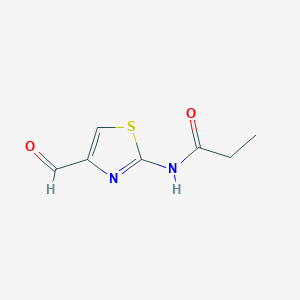

![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
